molecular formula C10H12N4O B2671907 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile CAS No. 2034418-33-0

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile

Cat. No. B2671907
M. Wt: 204.233
InChI Key: ZIAXJKATOUWCCD-UHFFFAOYSA-N
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Description

The compound “1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses two nitrogen atoms and three carbon atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure composed of two nitrogen atoms in adjacent positions and three carbon atoms . The structure of the specific compound “1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile” is not directly available in the literature.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Physical And Chemical Properties Analysis

Pyrazole is a colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile” are not directly available in the literature.

Future Directions

The future directions in the research of pyrazole derivatives include the development of new drugs that overcome antimicrobial resistance problems . There is also interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

1-(2-pyrazol-1-ylpropanoyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8(14-4-2-3-12-14)10(15)13-6-9(5-11)7-13/h2-4,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAXJKATOUWCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)C#N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile

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